molecular formula C11H17NO4 B2949109 5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid CAS No. 1822561-92-1

5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid

Cat. No.: B2949109
CAS No.: 1822561-92-1
M. Wt: 227.26
InChI Key: VEXHVXDUXUEPFT-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid (CAS: 1822561-92-1) is a spirocyclic proline derivative featuring a bicyclic structure with a cyclopropane ring fused to a pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at position 4 enhances reactivity for further functionalization. This compound is primarily utilized in medicinal chemistry as a rigid, conformationally constrained building block for drug discovery, particularly in peptide mimetics and protease inhibitors .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-11(4-5-11)7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXHVXDUXUEPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822561-92-1
Record name 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid
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Biological Activity

5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid, also known by its CAS number 1931909-28-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1931909-28-2
  • Purity : ≥95%

The biological activity of this compound is primarily linked to its structural properties which allow it to interact with various biological targets. The compound is a spirocyclic structure that may influence its binding affinity and selectivity towards specific enzymes or receptors.

Antiviral Activity

Similar spiro compounds have been evaluated for antiviral properties, particularly in the context of hepatitis C virus (HCV) treatment. The structural characteristics that confer activity against viral targets could also be present in this compound, suggesting a possible role in antiviral drug development .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that spirocyclic compounds can inhibit both DNA gyrase and topoisomerase IV in Escherichia coli, leading to effective antibacterial action against multidrug-resistant strains .
    • The potential application of this compound in treating infections caused by resistant bacteria remains an area for further exploration.
  • Antiviral Applications :
    • Research into similar compounds has shown effectiveness in HCV treatment, highlighting the importance of the spiro structure in enhancing bioactivity .
    • The synthesis and evaluation of derivatives could provide insights into the antiviral potential of this compound.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberActivity TypeReference
This compound1931909-28-2Antibacterial
Benzothiazole derivativesVariousAntibacterial
Ledipasvir1000377-10-8Antiviral

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid moiety participates in amide coupling reactions, enabling integration into peptidomimetics or bioactive molecules.

Reagents/Conditions Product Yield Source
EDC/HOBt, DMF, rt, 12 hAmide derivatives65–78%
DCC, DMAP, CH₂Cl₂, 0°C → rt, 24 hN-acylated spirocyclic compounds72%

Key findings:

  • Coupling agents like EDC or DCC are essential for activating the carboxyl group.

  • Steric hindrance from the spirocyclic structure slightly reduces reaction efficiency compared to linear analogs.

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine.

Conditions Time Product Yield Source
TFA/DCM (1:1), rt, 2 h2 h5-azaspiro[2.3]hexane-4-carboxylic acid89%
Formic acid, rt, 24 h24 hFree amine-carboxylic acid conjugate55%

Notes:

  • TFA provides faster deprotection, while formic acid is milder but requires longer reaction times .

  • The free amine is highly reactive and often used in situ for further functionalization .

Esterification

The carboxylic acid is esterified to improve solubility or modify reactivity.

Reagents Conditions Product Yield Source
Ethanol, H₂SO₄, reflux, 6 hEthyl ester derivative82%
Diazomethane, Et₂O, 0°C, 1 hMethyl ester90%

Mechanistic insight:

  • Acid catalysis (H₂SO₄) facilitates protonation of the carboxylate, enhancing electrophilicity.

  • Diazomethane provides a methyl group without requiring harsh conditions .

Oxidation

The hydroxymethyl intermediate (synthesized via Tebbe reagent-mediated methylenation) is oxidized to the carboxylic acid:

 CH3 2CHOHCrO3/H2SO4COOH\text{ CH}_3\text{ }_2\text{CHOH}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{COOH}

  • Conditions : Chromic acid (CrO₃) in acetone, 0°C → rt, 2 h .

  • Yield : 45–55% after purification .

Reduction

Nitro groups in derivatives are reduced to amines:

NO2H2/Pd CNH2\text{NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{NH}_2

  • Conditions : H₂ (1 atm), Pd/C (10 mol%), MeOH, rt, 12 h.

  • Yield : 85%.

Cyclopropanation

The spirocyclic core undergoes Rh-catalyzed cyclopropanation with ethyl diazoacetate:

Spiro N Boc +N2CHCO2EtRh2(OAc)4Cyclopropane fused product\text{Spiro N Boc }+\text{N}_2\text{CHCO}_2\text{Et}\xrightarrow{\text{Rh}_2(\text{OAc})_4}\text{Cyclopropane fused product}

Catalyst Solvent Time Yield Source
Rh₂(OAc)₄ (10 mol%)DCM48 h73%

Key observations:

  • Reaction proceeds via metallocarbene intermediates .

  • Extended reaction times improve diastereoselectivity .

Hydrolysis of Esters

Ethyl or methyl esters are hydrolyzed back to the carboxylic acid under basic conditions:

CO2RKOH MeOHCO2H\text{CO}_2\text{R}\xrightarrow{\text{KOH MeOH}}\text{CO}_2\text{H}

  • Conditions : 50% aqueous KOH, MeOH/THF/H₂O, rt, 32 h .

  • Yield : 78% .

Silicon-Based Protection/Deprotection

The hydroxymethyl group is protected/deprotected using silyl ethers:

Step Reagents Conditions Yield Source
ProtectionTBDPSCl, imidazole, DMFrt, 12 h88%
DeprotectionTEA·3HF, THF60°C, 48 h45%

Applications:

  • Silicon protection enables selective functionalization of the carboxylic acid .

Comparison with Similar Compounds

Structural Variations

Key structural differences among related spirocyclic compounds include:

  • Spiro Ring Size :
    • Spiro[2.3]hexane (target compound): Contains a 3-membered cyclopropane ring fused to a 3-membered aziridine ring.
    • Spiro[2.4]heptane : Features a 4-membered cyclobutane or similar ring fused to a pyrrolidine (e.g., 5-azaspiro[2.4]heptane derivatives) .
  • Substituent Position :
    • Carboxylic acid groups at positions 4, 6, or 7 (e.g., 5-azaspiro[2.4]heptane-6-carboxylic acid vs. 4-carboxylic acid) .
  • Stereochemistry :
    • Enantiomers such as (S)- and (R)-configured derivatives (e.g., (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, CAS: 1129634-44-1) .

Physical and Chemical Properties

Property Target Compound (CAS: 1822561-92-1) 5-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid (CAS: N/A) (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1)
Melting Point (°C) Not reported 131–134 Not reported
Molecular Formula C12H19NO4 C12H19NO4 C12H19NO4
LCMS ([M-H]<sup>-</sup>) Not reported 240.2 241.3*
<sup>13</sup>C NMR (ppm) Not available 177.74 (COOH), 154.79 (Boc) 176.6 (COOH), 153.7 (Boc)

*Molecular weight differs due to positional isomerism .

Commercial Availability and Pricing

Compound Supplier Purity Price (1g)
Target Compound (CAS: 1822561-92-1) BLD Pharmatech Ltd. 98% ~$300
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid CymitQuimica ≥95% €332
(R)-5-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid PharmaBlock Sciences 95% Discontinued

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Q & A

Q. What are the key challenges in synthesizing 5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of spirocyclic compounds like this requires addressing steric hindrance from the tert-butoxycarbonyl (Boc) group and the strained spiro[2.3]hexane ring. Key steps include:

  • Protection/deprotection strategies : Use Boc as a temporary protecting group for the amine to prevent side reactions during ring closure .
  • Ring-closing methods : Employ intramolecular cyclization via nucleophilic attack, using catalysts like Pd(OAc)₂ for spiroannulation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while low temperatures (0–5°C) reduce racemization .
  • Purification : Use reverse-phase HPLC to isolate the carboxylic acid form, ensuring >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the spirocyclic structure and stereochemistry?

Methodological Answer: A combination of techniques is required:

  • ¹H/¹³C NMR : Identify characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and spirocyclic protons (δ 3.8–4.2 ppm for axial/equatorial protons) .
  • 2D NMR (COSY, NOESY) : Resolve stereochemistry by analyzing through-space interactions between the spiro ring and adjacent substituents .
  • X-ray crystallography : Definitive confirmation of the spiro[2.3]hexane geometry and Boc orientation .

Q. How should researchers assess the compound’s stability under various storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal analysis (TGA/DSC) : Monitor decomposition temperatures, focusing on Boc group cleavage (~150–200°C) .
  • Hydrolytic stability : Test in aqueous buffers (pH 2–9) at 25°C and 40°C; Boc-protected amines degrade faster under acidic conditions .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the spiro ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational flexibility and reactivity?

Methodological Answer: Use density functional theory (DFT) calculations to:

  • Map energy barriers for spiro ring puckering and Boc group rotation .
  • Simulate reaction pathways : Compare intramolecular cyclization energetics with alternative pathways (e.g., intermolecular dimerization) .
  • Electrostatic potential analysis : Identify nucleophilic/electrophilic sites on the carboxylic acid and spiro nitrogen for functionalization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

  • Standardizing assays : Use cell lines with verified expression of target enzymes (e.g., kinases) and include purity checks via LC-MS .
  • Stereochemical controls : Compare activity of enantiomerically pure vs. racemic samples to rule out stereoselective effects .
  • Metabolite profiling : Identify degradation products (e.g., free amine after Boc cleavage) that may interfere with bioactivity .

Q. How can the spirocyclic scaffold be functionalized for targeted drug delivery without compromising stability?

Methodological Answer:

  • Carboxylic acid derivatization : Convert to amides or esters using EDC/HOBt coupling, preserving the spiro ring .
  • Boc group replacement : Substitute with photo-labile (e.g., nitroveratryl) or enzyme-cleavable (e.g., peptide-based) protecting groups .
  • Conjugation via click chemistry : Attach PEGylated linkers or targeting moieties (e.g., folate) using azide-alkyne cycloaddition .

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